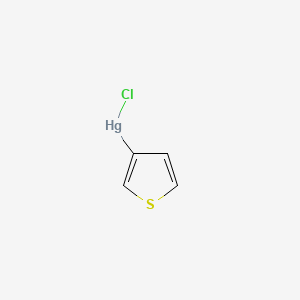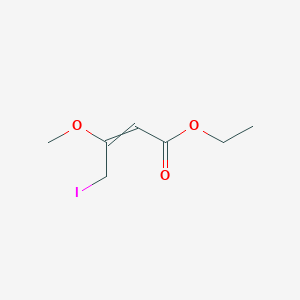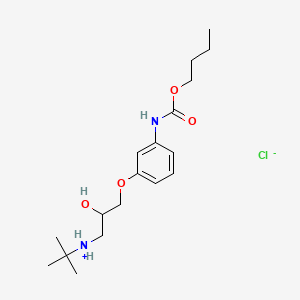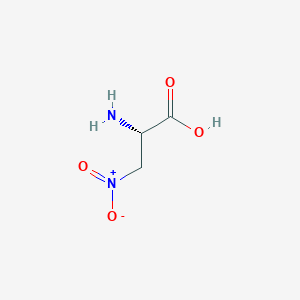
3-Nitro-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-L-alanine is an organic compound with the molecular formula C3H6N2O4 It is a derivative of the amino acid alanine, where a nitro group (-NO2) is attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-L-alanine typically involves the nitration of L-alanine. One common method is the reaction of L-alanine with nitric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is carefully regulated to prevent decomposition of the product. The general reaction scheme is as follows: [ \text{L-alanine} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve more sophisticated techniques to ensure high yield and purity. This can include the use of catalysts and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-L-alanine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 3-amino-L-alanine.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-amino-L-alanine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-L-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a tool to study enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Nitro-L-alanine involves its interaction with various molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive nitrogen species (RNS). These species can interact with proteins, nucleic acids, and other biomolecules, potentially leading to modifications that affect their function. The exact pathways and targets are still under investigation, but it is known to affect cellular signaling and metabolic processes.
Comparison with Similar Compounds
3-Nitro-L-tyrosine: Another nitro derivative of an amino acid, used in similar research applications.
3-Nitro-L-phenylalanine: A compound with a nitro group on the phenylalanine molecule, used in protein studies.
Uniqueness of 3-Nitro-L-alanine: this compound is unique due to its specific structure and the position of the nitro group, which imparts distinct chemical reactivity and biological activity. Its relatively simple structure compared to other nitro amino acids makes it a valuable model compound for studying nitro group chemistry and its effects on biological systems.
Properties
CAS No. |
74612-10-5 |
|---|---|
Molecular Formula |
C3H6N2O4 |
Molecular Weight |
134.09 g/mol |
IUPAC Name |
(2S)-2-amino-3-nitropropanoic acid |
InChI |
InChI=1S/C3H6N2O4/c4-2(3(6)7)1-5(8)9/h2H,1,4H2,(H,6,7)/t2-/m0/s1 |
InChI Key |
IFWQINYRALMPEB-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[N+](=O)[O-] |
Canonical SMILES |
C(C(C(=O)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[[(2-furanylmethyl)imino]methyl]-](/img/structure/B14449255.png)

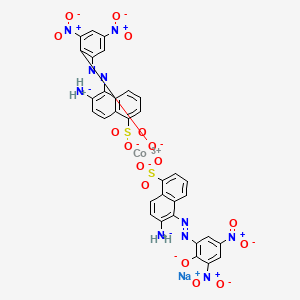
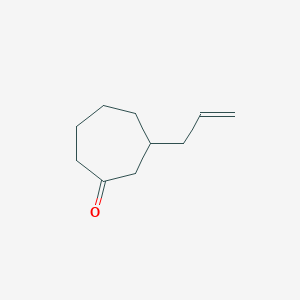
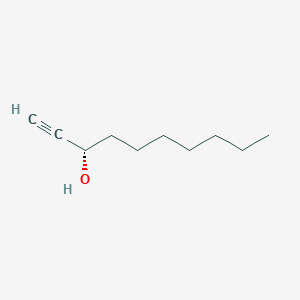
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14449293.png)
![Benzene, [(2,2,2-trifluoroethyl)seleno]-](/img/structure/B14449294.png)
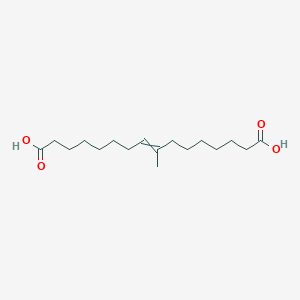
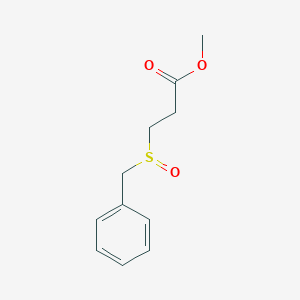
![Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate](/img/structure/B14449300.png)
